molecular formula C17H20BrN3O6S B298081 N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

Katalognummer B298081
Molekulargewicht: 474.3 g/mol
InChI-Schlüssel: QTEMFJLSMOYBSU-DJKKODMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple kinases. It was first synthesized by the German pharmaceutical company Bayer AG in 1999. Since then, it has been extensively studied for its potential use in the treatment of various types of cancer.

Wirkmechanismus

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 works by inhibiting the activity of several kinases that are involved in the development and progression of cancer. It binds to the ATP-binding site of these kinases, preventing them from phosphorylating downstream targets. This leads to the inhibition of cell proliferation, angiogenesis, and metastasis.
Biochemical and physiological effects:
N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has also been shown to have immunomodulatory effects, which may help to enhance the immune response against cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, its efficacy may vary depending on the specific cancer cell line being studied.

Zukünftige Richtungen

There are several future directions for research on N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective inhibitors of the kinases targeted by N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. Additionally, there is ongoing research into the mechanisms underlying the immunomodulatory effects of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006, which may help to develop new immunotherapies for cancer.

Synthesemethoden

The synthesis of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 involves several steps. The first step is the reaction between 4-bromo-5-methyl-2-furancarboxaldehyde and hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl methanesulfonate to form the final product, N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. The synthesis of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been optimized over the years to improve its yield and purity.

Wissenschaftliche Forschungsanwendungen

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of several kinases, including Raf, VEGFR, and PDGFR. These kinases play a crucial role in the development and progression of cancer. By inhibiting their activity, N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 can prevent the growth and spread of cancer cells.

Eigenschaften

Produktname

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

Molekularformel

C17H20BrN3O6S

Molekulargewicht

474.3 g/mol

IUPAC-Name

N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H20BrN3O6S/c1-11-14(18)7-13(27-11)9-19-20-17(22)10-21(28(4,23)24)15-6-5-12(25-2)8-16(15)26-3/h5-9H,10H2,1-4H3,(H,20,22)/b19-9+

InChI-Schlüssel

QTEMFJLSMOYBSU-DJKKODMXSA-N

Isomerische SMILES

CC1=C(C=C(O1)/C=N/NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br

SMILES

CC1=C(C=C(O1)C=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br

Kanonische SMILES

CC1=C(C=C(O1)C=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.